N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide
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Overview
Description
N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanomethyl group, a cyclopropyl ring, and an oxane (tetrahydropyran) ring, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amine group reacts with cyanoacetic acid derivatives under specific conditions . Another method includes the radical cyanomethylation via vinyl azide cascade-fragmentation, which involves the addition of a radical to a vinyl azide reagent, triggering a cascade-fragmentation mechanism .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide include:
N-(cyanomethyl)-2-chloroisonicotinamide: Known for its role in inducing systemic acquired resistance in plants.
N-(cyanomethyl)-isoquinolinium salts: Used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its oxane ring and cyclopropyl group provide a unique scaffold for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(7-6-13)11(15)12(10-2-3-10)4-8-16-9-5-12/h10H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJEERPPNGRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CCOCC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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